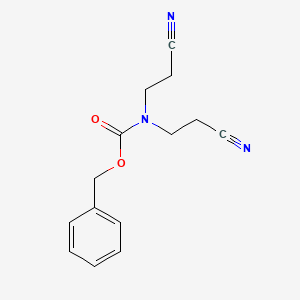

Benzyl bis(2-cyanoethyl)carbamate

Description

Contextualization of Carbamate (B1207046) Derivatives in Contemporary Organic Chemistry

Carbamate derivatives are a cornerstone of modern organic chemistry, serving diverse functions from protecting groups to key structural motifs in biologically active molecules. acs.orgbanglajol.info Their versatility stems from the unique electronic properties of the carbamate functional group, which can be described as a hybrid of an amide and an ester. nih.gov This distinct nature imparts a balance of stability and reactivity that has been harnessed by chemists for over a century.

The journey of carbamate chemistry began with the isolation of the naturally occurring carbamate, physostigmine, in the 19th century. However, their widespread application in synthesis gained significant momentum in the 20th century. A pivotal moment was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 as a protecting group for amines in peptide synthesis. masterorganicchemistry.com This development revolutionized the field by enabling the controlled, stepwise assembly of amino acids into peptides. Following this, other carbamate-based protecting groups, such as the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, were introduced, each offering distinct advantages in terms of their cleavage conditions (acid-labile, base-labile, and hydrogenation, respectively). masterorganicchemistry.com This orthogonality is a critical concept in multi-step synthesis, allowing for the selective deprotection of one amine in the presence of others. organic-chemistry.org Beyond their role as protecting groups, carbamates are integral components of many pharmaceuticals, agrochemicals, and polymers like polyurethanes. acs.orgwikipedia.org

The carbamate group's ability to be substituted at both the nitrogen and oxygen termini provides vast opportunities for creating diverse chemical structures with tailored properties. acs.orgnih.gov This multifunctionality is a key reason for their prevalence in medicinal chemistry, where they can act as stable isosteres for amide bonds, improving the pharmacokinetic properties of peptide-based drugs. nih.gov The carbamate linkage can enhance cell permeability and metabolic stability. acs.org Furthermore, the carbamate moiety can participate in crucial hydrogen bonding interactions with biological targets. nih.gov In materials science, the polymerization of diisocyanates and diols to form polyurethanes, which contain repeating carbamate linkages, has led to a wide array of materials with diverse applications. wikipedia.org

Scope and Defined Research Trajectories Pertaining to Benzyl (B1604629) bis(2-cyanoethyl)carbamate

The scope of research pertaining directly to Benzyl bis(2-cyanoethyl)carbamate is, at present, undefined due to a lack of published studies. The following sections, therefore, draw upon analogous reactivity and established principles to outline potential areas of investigation.

Overview of Reported Synthetic Applications and Reactivity Profiles

A thorough search of the scientific literature and chemical databases reveals a conspicuous absence of reported synthetic applications or detailed reactivity profiles for this compound.

However, the synthesis of the precursor, bis(2-cyanoethyl)amine, is well-documented. It is typically prepared via the double Michael addition of acrylonitrile (B1666552) to ammonia (B1221849). From this secondary amine, the formation of the target carbamate could be envisioned through reaction with benzyl chloroformate.

The anticipated reactivity of this compound would likely be dictated by its three primary functional components:

The Carbamate Linkage: This bond would be susceptible to cleavage under strong acidic or basic conditions, or via hydrogenolysis to remove the benzyl group.

The Cyanoethyl Groups: The β-elimination of the cyanoethyl groups under basic conditions is a characteristic reaction, which would lead to the formation of acrylonitrile and the corresponding N-unsubstituted or mono-substituted carbamate.

The Benzyl Group: This group can be removed by catalytic hydrogenation, which would liberate the N,N-bis(2-cyanoethyl)carbamic acid, a likely unstable intermediate that could decarboxylate.

A hypothetical synthetic scheme and potential reactions are outlined below:

| Reaction Type | Reagents and Conditions | Expected Products |

| Synthesis | Bis(2-cyanoethyl)amine, Benzyl chloroformate, Base (e.g., Triethylamine) | This compound |

| Debenzylation | H₂, Pd/C | N,N-bis(2-cyanoethyl)carbamic acid (unstable) |

| Decyanoethylation | Mild base (e.g., DBU, Piperidine) | Benzyl carbamate, Acrylonitrile |

| Hydrolysis (Forced) | Strong acid or base, heat | Benzylamine, Carbon dioxide, Bis(2-cyanoethyl)amine |

Identification of Current Knowledge Gaps and Prospective Research Avenues

The primary knowledge gap is the very existence and characterization of this compound in the scientific literature. Key research avenues that need to be explored include:

Synthesis and Characterization: The development of a reliable and high-yielding synthesis of the title compound is the first and most critical step. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis is essential.

Reactivity Studies: A systematic investigation of its stability and reactivity towards various reagents (acids, bases, nucleophiles, electrophiles, reducing agents, and oxidizing agents) would be necessary to understand its chemical behavior.

Protecting Group Chemistry: An evaluation of its potential as a protecting group for the bis(2-cyanoethyl)amino moiety could be a fruitful area of research. The orthogonality of the benzyl and cyanoethyl groups' removal conditions could offer advantages in complex multi-step syntheses.

Applications in Synthesis: Once its reactivity is understood, exploring its use as a building block or intermediate in the synthesis of novel heterocyclic compounds or other functional molecules would be a logical progression.

Theoretical Frameworks Guiding Experimental Investigations in Chemical Transformations

In the absence of experimental data, theoretical frameworks can provide initial insights into the properties and potential reactivity of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. Such studies could also model the transition states for potential reactions, such as the deprotection of the benzyl or cyanoethyl groups, providing a theoretical basis for selecting experimental conditions.

Structure-Reactivity Relationships: The electronic and steric effects of the two cyanoethyl groups on the nitrogen atom can be compared with simpler N-alkyl or N-aryl carbamates. Theoretical calculations could quantify the electron-withdrawing nature of the cyanoethyl groups and its impact on the nucleophilicity of the carbamate nitrogen and the stability of the carbamate bond.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-bis(2-cyanoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c15-8-4-10-17(11-5-9-16)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACVZYUFYYHHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Benzyl Bis 2 Cyanoethyl Carbamate and Analogous Structures

General Principles of Carbamate (B1207046) Synthesis Methodologies

The formation of the carbamate functional group is a cornerstone of organic synthesis, with applications ranging from protecting groups in peptide synthesis to the creation of polymers and pharmaceuticals. google.comnih.gov The core challenge lies in the controlled formation of a carbonyl group linked to both a nitrogen atom and an oxygen atom. Over the years, several distinct strategies have emerged to achieve this transformation efficiently.

In the quest for safer and more environmentally benign synthetic routes, carbon dioxide (CO2) has been identified as a promising alternative to highly toxic reagents like phosgene (B1210022). google.com This approach typically involves the reaction of an amine, CO2, and an organic electrophile, such as an alkyl halide. The reaction proceeds through the initial formation of a carbamic acid intermediate from the amine and CO2. acs.org This intermediate can then be alkylated to yield the final carbamate.

Several catalytic systems and reaction conditions have been developed to facilitate this three-component coupling. For instance, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) allows for the efficient synthesis of carbamates under mild conditions, minimizing side reactions like N-alkylation. organic-chemistry.org Another approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base and CO2 capture agent, which can be used in combination with Mitsunobu reagents or other activating agents to form carbamates from secondary amines and alcohols. acs.orgnih.gov The reaction is versatile, and its efficiency can be influenced by the choice of base, solvent, and catalyst. google.comnih.gov

| Amine Type | C1 Source | Electrophile/Activating Agent | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Primary & Secondary Amines | CO2 | Halides | Cesium Carbonate, TBAI | organic-chemistry.org |

| Secondary Amines | CO2 | Alcohols (activated with Mitsunobu reagents) | DBU | acs.org |

| Primary & Secondary Amines | CO2 | Alkyl Halides | DBU | nih.gov |

| Amines | CO2 | Si(OMe)4 (reusable reactant) | Zinc(II) phenanthroline complexes | researchgate.net |

Urea (B33335) serves as a stable, non-toxic, and solid C1 source, acting as a viable substitute for phosgene in carbamate synthesis. rsc.orgresearchgate.net These pathways often involve the reaction of an amine with urea and an alcohol, a process that can be catalyzed to achieve high yields. For example, a TiO2–Cr2O3/SiO2 catalyst has been shown to be effective for synthesizing various N-substituted carbamates from amines, urea, and alcohols, with reported yields between 95-98%. rsc.orgresearchgate.net

The reaction mechanism can proceed through several pathways, including the direct reaction of an alcohol with urea to form a carbamate, or the reaction of an amine with urea. researchgate.net Another strategy involves the use of indium triflate as a catalyst for the synthesis of primary carbamates from alcohols and urea, which also provides access to N-substituted ureas via carbamoylation of amines. organic-chemistry.org These methods are advantageous as the products can often be isolated through simple filtration or crystallization. organic-chemistry.org

The traditional and most direct method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. acs.org Benzyl (B1604629) chloroformate, a key reagent for the synthesis of benzyl carbamates, is itself prepared from the reaction of benzyl alcohol with phosgene. orgsyn.org While effective, the extreme toxicity of phosgene has driven the development of safer alternatives. google.comresearchgate.net

Phosgene surrogates are compounds that can generate the reactive species necessary for carbamate formation under milder conditions. Examples include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). Another approach is the use of S,S-dimethyl dithiocarbonate as a phosgene substitute for the carbonylation of aliphatic amines to yield carbamates and ureas. organic-chemistry.org Furthermore, organic carbonates like dimethyl carbonate can serve as a carbonyl source in reactions with amines, representing a non-phosgene route that has gained significant attention. rsc.orgresearchgate.net

Specific Synthetic Methodologies for Benzyl bis(2-cyanoethyl)carbamate

The synthesis of the target compound, this compound, is logically approached by considering its constituent parts: the benzyl carbamate group and the bis(2-cyanoethyl)amine moiety.

The key starting material for this synthesis is bis(2-cyanoethyl)amine. This secondary amine is a known compound that can be prepared by the reaction of acrylonitrile (B1666552) with ammonia (B1221849). google.com A process has been described where gaseous ammonia is reacted with acrylonitrile containing 5-15% water by weight in a bubble column reactor, which allows for a selective and high-velocity reaction to produce bis(2-cyanoethyl)amine in high yields. google.com

With the bis(2-cyanoethyl)amine precursor in hand, the formation of the carbamate is achieved through its reaction with a suitable benzyl-containing electrophile. The most direct method is the reaction with benzyl chloroformate. This reaction is analogous to well-established procedures for synthesizing carbamates from secondary amines and chloroformates. chemicalbook.comchemicalbook.com

The synthesis involves the nucleophilic attack of the secondary amine nitrogen of bis(2-cyanoethyl)amine on the electrophilic carbonyl carbon of benzyl chloroformate. This addition-elimination reaction results in the formation of the N-C bond of the carbamate and the expulsion of a chloride ion. Typically, a base is added to the reaction mixture to neutralize the hydrogen chloride byproduct that is formed. chemicalbook.com

| Amine Precursor | Electrophile | Base/Solvent System | Product | Reference |

|---|---|---|---|---|

| 2-bromoethylamine hydrobromide | Benzyl chloroformate | Sodium hydroxide (B78521) / 1,4-dioxane, water | Benzyl 2-bromoethylcarbamate | chemicalbook.com |

| bis(2-Chloroethyl)amine hydrochloride | Ethyl chloroformate | Potassium carbonate / Acetone | Ethyl bis(2-chloroethyl)carbamate | chemicalbook.com |

| Bis(2-aminoethyl)sulfide | Benzyl chloroformate | Not specified in abstract | bis[(N-benzyloxycarbonyl)aminoethyl]sulfide | udayton.edu |

Based on these analogous syntheses, the preparation of this compound would proceed by dissolving bis(2-cyanoethyl)amine in a suitable solvent, adding a base such as sodium hydroxide or potassium carbonate, and then introducing benzyl chloroformate, likely at a reduced temperature to control the reaction. chemicalbook.com The final product would be isolated after an aqueous workup and purification.

Preparation from Bis(2-cyanoethyl)amine Precursors

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalyst Selection

The efficiency of carbamate synthesis is profoundly influenced by the interplay of temperature, solvent, and catalyst. While a direct synthetic protocol for this compound is not extensively documented in readily available literature, analysis of analogous carbamate syntheses provides a clear framework for optimizing its production.

Temperature: The optimal reaction temperature is highly dependent on the chosen synthetic route and catalyst system. For instance, in the synthesis of carbamates from amines, CO2, and alcohols using a cesium carbonate catalyst, 200°C was found to be the optimal temperature. psu.edu Lower temperatures resulted in sluggish reactions, while higher temperatures led to a decrease in conversion, likely due to the exothermic nature of the reaction shifting the equilibrium. psu.edu In contrast, a continuous-flow synthesis of carbamates from an amine, CO2, and an alkyl halide was optimized at 70°C, as a higher temperature of 80°C promoted the formation of undesired N-alkylated byproducts. nih.gov For reactions employing a zinc chloride catalyst, an excellent yield was achieved at room temperature, whereas uncatalyzed reactions required reflux conditions to achieve even a low yield. researchgate.net This demonstrates that catalytic pathways can significantly lower the required thermal energy.

Solvent Systems: The choice of solvent is crucial for ensuring reactant solubility and influencing reaction pathways. Polar aprotic solvents are commonly employed. Acetonitrile (MeCN) has been used effectively in continuous-flow processes, although its polar nature can sometimes favor side reactions like SN2 substitutions. nih.govacs.org Toluene (B28343) is another suitable solvent, particularly in Curtius rearrangement-based syntheses. beilstein-journals.org For the synthesis of the closely related Benzyl bis(2-bromoethyl)carbamate, N,N-dimethylformamide (DMF) is a preferred solvent. The selection of the solvent must be carefully considered based on the specific reactants and catalysts to maximize the yield of the desired carbamate.

Catalyst Selection: A wide array of catalysts can be employed to promote carbamate formation. These can be broadly categorized as basic or acidic. Basic catalysts, such as cesium carbonate (Cs2CO3) and the strong, non-nucleophilic organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective in reactions involving CO2, where they facilitate the deprotonation of the amine. psu.edunih.gov Lewis acid catalysts, such as zinc chloride (ZnCl2), have also proven highly effective. researchgate.net A systematic study on the synthesis of O-aryl carbamates showed that increasing the concentration of ZnCl2 from 0.1 to 0.5 equivalents dramatically increased the product yield from 30% to 81% at room temperature. researchgate.net Other catalytic systems, including copper and zirconium(IV) complexes, have been reported for various carbamate syntheses, highlighting the versatility of catalytic approaches. organic-chemistry.org

The following table summarizes optimized conditions from various carbamate synthesis studies, providing a predictive framework for the synthesis of this compound.

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

| Cs2CO3 | n-octylamine, n-PrOH, CO2 | n-PrOH | 200 °C | Good | psu.edu |

| ZnCl2 | Carbamoyl chloride, 4-nitrophenol | Toluene | Room Temp | 81% | researchgate.net |

| DBU | Aniline, Butyl bromide, CO2 | MeCN | 70 °C | Good | nih.gov |

| K2CO3 | Carbamate, Acrylonitrile | Toluene | 100 °C | High | beilstein-journals.org |

Alternative Routes Incorporating Benzyl and 2-Cyanoethyl Moieties

Beyond direct synthesis, alternative strategies involving the sequential or convergent assembly of the constituent parts offer flexibility and can be advantageous depending on precursor availability.

Stepwise Functionalization of Pre-existing Carbamates

This strategy involves the initial formation of a simpler carbamate, which is subsequently functionalized. A logical approach for this compound would be the N-alkylation of benzyl carbamate. Benzyl carbamate can be prepared by reacting benzyl chloroformate with ammonia or from the reaction of urea and benzyl alcohol. chemicalbook.comorgsyn.org

The subsequent key step is the double N-alkylation with a 2-cyanoethyl group source, typically acrylonitrile. This reaction is a Michael addition, where the carbamate nitrogen acts as the nucleophile. A study on the cyanoethylation of various carbamates demonstrated that the reaction proceeds efficiently in a flow system using a potassium carbonate (K2CO3) column heated to 100°C. beilstein-journals.org This method provides high conversion with a short residence time, making it an attractive and scalable approach. beilstein-journals.org An analogous synthesis of Benzyl bis(2-bromoethyl)carbamate involves the reaction of benzyl carbamate with 2-bromoethyl bromide, further supporting the feasibility of N-alkylation of a pre-formed carbamate.

Multi-Component Reactions for Direct Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer high efficiency and atom economy. nih.govfrontiersin.org A three-component coupling of an amine, carbon dioxide (as the carbonyl source), and an alkylating agent is a well-established method for carbamate synthesis. acs.orgorganic-chemistry.org

For the synthesis of this compound, a hypothetical MCR could involve benzylamine, carbon dioxide, and two equivalents of acrylonitrile. However, controlling the reactivity to achieve the desired bis-alkylation of the nitrogen might be challenging. A more plausible MCR approach would be a three-component reaction between bis(2-cyanoethyl)amine, carbon dioxide, and a benzyl halide. This reaction would be promoted by a strong, non-nucleophilic base and would assemble the target molecule in a single, convergent step. acs.org

Mechanistic and Stereochemical Investigations in Carbamate Formation

Understanding the underlying mechanisms of carbamate formation is essential for controlling reaction outcomes and improving synthetic efficiency.

Elucidation of Reaction Pathway Mechanisms for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The formation of the carbamate linkage can proceed through several distinct mechanistic pathways.

CO2 Insertion Mechanism: In reactions utilizing carbon dioxide and an amine, the formation of the C-N bond is often mediated by a base. rsc.org Computational and experimental studies have shown that a superbase like 1,1,3,3-tetramethylguanidine (B143053) (TMG) does not act as a direct CO2 transfer agent. rsc.orgrsc.org Instead, the mechanism involves a concerted process where the base deprotonates the amine nucleophile as it attacks a molecule of free CO2. rsc.org The resulting carbamate anion is then stabilized. In aqueous solutions, the reaction can proceed through three parallel pathways involving the amine reacting with dissolved CO2, carbonic acid, or the bicarbonate ion, with the dominant pathway being pH-dependent. acs.orgresearchgate.net

Isocyanate Intermediate via Curtius Rearrangement: A classic route to carbamates involves the Curtius rearrangement. organic-chemistry.org In this pathway, a carboxylic acid is converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges, losing N2 gas to form a highly reactive isocyanate intermediate. organic-chemistry.org This isocyanate is not isolated but is trapped in situ by an alcohol (e.g., benzyl alcohol) to form the final carbamate product. The C-O bond forms via the nucleophilic attack of the alcohol on the isocyanate carbon.

Nucleophilic Substitution on a Chloroformate: A very common laboratory-scale synthesis involves the reaction of an amine with a chloroformate, such as benzyl chloroformate. This is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the direct formation of the C-N bond.

Influence of Steric and Electronic Factors on Synthetic Efficiency and Selectivity

The efficiency and selectivity of carbamate synthesis are significantly governed by the steric and electronic properties of the reactants.

Electronic Factors: The nucleophilicity of the amine is a key determinant of reaction rate. Electron-donating groups on the amine (or on the aromatic ring of benzylamine) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the reaction. acs.org Conversely, strong electron-withdrawing groups decrease nucleophilicity, potentially slowing or inhibiting the initial C-N bond formation. In one study involving substituted anilines, however, it was found that electron-donating groups provided similar reactivities to the unsubstituted parent aniline, suggesting that other factors can also be dominant. acs.org

Steric Factors: Steric hindrance around the nitrogen atom of the amine or the carbonyl carbon of the electrophile can impede the reaction. Bulky substituents can physically block the approach of the reactants, slowing the rate of both C-N and C-O bond formation. acs.org For instance, the synthesis of tertiary carbamates is often more challenging than that of secondary carbamates due to increased steric crowding around the nitrogen atom. d-nb.info The selection of reactants with minimal steric encumbrance around the key reactive sites is therefore crucial for achieving high synthetic efficiency. scirp.org

Control of Stereochemistry in the Synthesis of Chiral Carbamate Analogs

The synthesis of chiral carbamates is a pivotal area in organic chemistry, driven by the prevalence of the carbamate moiety in pharmaceuticals and bioactive molecules. mdpi.com Achieving precise control over the stereochemistry of these compounds is crucial, as different stereoisomers can exhibit vastly different biological activities. A variety of sophisticated strategies have been developed to govern the stereochemical outcome of carbamate synthesis, including catalyst-controlled reactions, substrate- and auxiliary-based methods, and stereoselective rearrangements.

Catalyst-Controlled Asymmetric Synthesis

The use of chiral catalysts is a powerful approach for the enantioselective synthesis of carbamates. These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Copper-Catalyzed Reactions: Copper-based catalytic systems have emerged as effective tools for synthesizing axially chiral carbamates. For instance, a copper-catalyzed asymmetric three-component reaction involving cyclic diaryliodonium salts, carbon dioxide (CO2), and amines provides direct access to a range of axially chiral carbamates with high yields and excellent enantioselectivities. rsc.orgrsc.org The absolute configuration of the product is determined by the chirality of the ligand used in the catalytic system. rsc.org This methodology is characterized by its mild reaction conditions and broad substrate scope. rsc.orgrsc.org

Cobalt-Based Catalysts: Enantiopure dinuclear Co(III) complexes have proven to be highly effective chiral catalysts for the synthesis of chiral carbamates from CO2 and meso-epoxides. mdpi.com This method proceeds through the formation of polycarbonate intermediates, which are then subjected to aminolysis. This approach can achieve high yields and enantiomeric excesses (e.e.) up to 99%. mdpi.com

Rhodium-Catalyzed C-H Functionalization: Dirhodium tetracarboxylate catalysts, particularly Rh2(S-PTAD)4, are highly effective in promoting enantioselective and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates. acs.org This reaction occurs exclusively at the α-N C2 position, leading to the formation of chiral carbamate products in high yields and with excellent stereocontrol. acs.org

Table 1: Examples of Catalyst-Controlled Asymmetric Carbamate Synthesis

| Catalyst System | Substrates | Product Type | Yield | Stereoselectivity (e.e.) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)2 / Chiral Ligand (L6) | Cyclic diaryliodoniums, CO2, Amines | Axially Chiral Carbamates | High | Up to 99% | rsc.org |

| Dinuclear Co(III) complexes | meso-Epoxides, CO2, Amines | Chiral Carbamates | ~70% | Up to 99% | mdpi.com |

| Rh2(S-PTAD)4 | N-Boc-2,5-dihydro-1H-pyrrole, Aryldiazoacetates | Chiral Carbamates | Up to 87% | 97% | acs.org |

| Ir-catalyst | Allyl chlorides/carbonates, CO2, Amines | Optically Active Allyl Carbamates | High | High | rsc.org |

Substrate and Auxiliary Control

Stereochemical control can also be achieved by incorporating chirality into the substrate itself or by temporarily attaching a chiral auxiliary.

Substrate Control: In substrate-controlled reactions, a pre-existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. youtube.com This inherent chirality can block one face of the reactive site, forcing the incoming reagent to attack from the less sterically hindered direction. youtube.com

Auxiliary Control: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemistry of a reaction. youtube.com After the desired transformation is complete, the auxiliary is removed. For example, an 8-phenylmenthyl ester can act as a chiral auxiliary, controlling the approach of a Grignard reagent to a carbonyl group and dictating the stereochemistry of the resulting alcohol. youtube.com This strategy has been applied to the synthesis of various chiral molecules. youtube.com

Stereoselective Rearrangements and Other Strategies

Asymmetric 1,2-Carbamoyl Rearrangement: Lithiated chiral 2-alkenyl oxazolidine (B1195125) carbamates can undergo an asymmetric 1,2-carbamoyl rearrangement. nih.gov This process involves deprotonation with sec-butyllithium (B1581126) followed by warming, which results in the formation of α-hydroxy amides with excellent diastereoselectivity. nih.gov

Stereodivergent Synthesis: It is possible to access both cis and trans carbamate isomers from a single oxirane substrate through a stereodivergent approach. nih.gov This method relies on the selective in situ trapping of organic carbonate intermediates. The formation of trans-configured oligo/polycarbonates through aluminum catalysis, followed by aminolysis, yields trans carbamates with high diastereoselectivity. nih.gov

Carbocupration Reactions: The stereoselective carbocupration of alkynyl carbamates provides a direct method for preparing (E)-alkenyl enol carbamates. acs.org Organocopper reagents are known for their high stereo- and chemoselectivity, allowing for smooth addition across a triple bond. acs.org

Table 2: Summary of Other Stereoselective Strategies

| Method | Key Feature | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric 1,2-Carbamoyl Rearrangement | Rearrangement of lithiated chiral carbamates | α-Hydroxy Amides | Excellent diastereoselectivity | nih.gov |

| Stereodivergent Synthesis | Selective trapping of carbonate intermediates | cis and trans Carbamates | High diastereoselectivity (>19:1 d.r.) | nih.gov |

| Carbocupration of Alkynyl Carbamates | Stereoselective addition of organocopper reagents | (E)-Alkenyl Enol Carbamates | High stereoselectivity for (E)-isomer | acs.org |

| N-Carbamate-Assisted Substitution | Neighboring group participation | Chiral Vicinal Amino Sulfides | Retention of configuration | nih.gov |

Chemical Transformations and Cleavage Strategies for Benzyl Bis 2 Cyanoethyl Carbamate Moieties

Selective Cleavage of the Benzyl (B1604629) Ester Moiety

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, prized for its stability under various conditions and its susceptibility to specific cleavage methods. researchgate.netmasterorganicchemistry.com The benzyl ester moiety in Benzyl bis(2-cyanoethyl)carbamate can be selectively cleaved through several established protocols, liberating the secondary amine.

Catalytic hydrogenation is the most common method for the deprotection of benzyl carbamates. masterorganicchemistry.com This reaction involves the cleavage of the carbon-oxygen bond via hydrogenolysis.

Reaction Conditions: The process is typically carried out using a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under a hydrogen gas atmosphere (often at atmospheric or slightly elevated pressure). researchgate.netnih.gov The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. researchgate.netnih.gov The cleavage yields the deprotected amine, toluene (B28343), and carbon dioxide.

Challenges and Optimizations: A primary challenge is potential catalyst poisoning by the amine substrate or product, which can decrease catalytic activity. nih.govacs.org To overcome this, various optimized conditions have been developed. For instance, the combined use of niobic acid-on-carbon (Nb₂O₅/C) as a cocatalyst with Pd/C has been shown to significantly facilitate the deprotection of N-benzyl and N-Cbz groups, often leading to shorter reaction times and excellent yields without the need for a neutralization step. nih.govacs.org Another approach involves using a mixture of catalysts, such as Pd/C and palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)₂/C), which can be effective for cleaving particularly stubborn benzyl protecting groups. researchgate.net

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| 10% Pd/C | H₂ (balloon), MeOH, Room Temp. | Standard, widely used, commercially available. | researchgate.netnih.gov |

| Pd/C and Nb₂O₅/C | H₂ (balloon), MeOH, Room Temp. | Facilitates deprotection, shorter reaction times, reusable catalyst. | nih.govacs.org |

| Pd/C and Pd(OH)₂/C | H₂ (1-4 bar), EtOH or other solvents | Effective for recalcitrant substrates. | researchgate.net |

An alternative to hydrogenation is reductive cleavage using single-electron transfer (SET) reagents, such as samarium(II) iodide (SmI₂). This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation, such as alkenes or alkynes.

Reaction Conditions: The cleavage of benzyl carbamates can be achieved using a combination of SmI₂ and a proton source, typically water, often in the presence of an amine like triethylamine (B128534) or pyrrolidine. rsc.orgresearchgate.net The reaction is generally fast and performed in a solvent like tetrahydrofuran (B95107) (THF). Studies on related compounds, such as 3,5-bis-(trifluoromethyl)benzylcarbamate, have shown that electron-deficient benzyl carbamates are particularly sensitive to this reagent, undergoing rapid cleavage. rsc.orgnih.gov The reaction proceeds via a 4-electron reduction to yield toluene and the free amine. rsc.org

Lewis acids can also mediate the cleavage of benzyl carbamates, offering a non-reductive pathway for deprotection. This approach is beneficial when other functional groups in the molecule are sensitive to reduction.

Reaction Conditions: Various Lewis acids, such as zinc bromide (ZnBr₂), can be employed to catalyze the cleavage of carbamates. researchgate.net These reactions are often performed in an inert solvent. The protocol has been applied in solid-phase synthesis for the preparation of amides and esters from resin-bound benzyloxycarbonyl equivalents. researchgate.net The choice of Lewis acid and reaction conditions can be tuned to achieve selectivity in complex molecules.

In the synthesis of complex molecules that require multiple protecting groups, an orthogonal strategy is essential. thieme-connect.de This strategy allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. thieme-connect.dersc.org

The benzyl carbamate (B1207046) group in this compound fits well into this concept. Its cleavage by catalytic hydrogenation is orthogonal to many other common amine protecting groups. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl) group: This group is stable to hydrogenation but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is stable to both hydrogenation and acid but is cleaved by mild bases, such as piperidine (B6355638) in DMF. masterorganicchemistry.comsigmaaldrich.com

Therefore, the benzyl carbamate moiety of the title compound could be selectively removed by hydrogenation while Boc or Fmoc groups elsewhere in the molecule would remain intact. Conversely, the cyanoethyl groups would be stable to the hydrogenation conditions used for Cbz removal, but could be transformed under hydrolytic conditions that would not affect an intact benzyl carbamate group.

| Protecting Group | Cleavage Condition | Orthogonality to Benzyl Carbamate (Cbz) | Reference |

|---|---|---|---|

| Benzyl Carbamate (Cbz) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | - | masterorganicchemistry.com |

| Boc | Strong Acid (e.g., TFA) | Orthogonal | masterorganicchemistry.com |

| Fmoc | Base (e.g., Piperidine) | Orthogonal | masterorganicchemistry.comsigmaaldrich.com |

Reactivity and Transformations of the N-2-Cyanoethyl Substituents

The two N-2-cyanoethyl groups provide additional handles for synthetic modification. The nitrile functional group is a versatile precursor to other important functionalities, most notably carboxylic acids and amides.

The carbon-nitrogen triple bond of the nitrile can be hydrolyzed by reacting it with water, a process that can be catalyzed by either acid or base. libretexts.org

Reaction Conditions:

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., dilute HCl or H₂SO₄) leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. libretexts.org

Base-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous base (e.g., NaOH solution) initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). libretexts.orgchemguide.co.uk Subsequent acidification of the mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

By carefully controlling the reaction conditions (e.g., temperature, reaction time, and concentration of reagents), it is often possible to stop the hydrolysis at the intermediate amide stage. libretexts.orglumenlearning.com This allows for the selective conversion of the N-2-cyanoethyl groups in this compound into either N-2-amidoethyl or N-2-carboxyethyl substituents, significantly expanding its synthetic utility.

Reduction of Nitrile Groups to Primary Amine Functionalities

The conversion of the nitrile groups within this compound to primary amine functionalities represents a significant chemical transformation. This reduction can be accomplished through several established methods, primarily involving catalytic hydrogenation or the use of chemical reducing agents. libretexts.orgjove.com

Catalytic hydrogenation is a widely employed and economical method for the reduction of nitriles to primary amines. wikipedia.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction conditions, including temperature, pressure, and choice of solvent, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org For instance, the hydrogenation of nitriles can be carried out at elevated temperature and pressure, with the specific conditions varying depending on the chosen catalyst. libretexts.org The use of a polysilane/SiO2-supported palladium catalyst has been shown to be effective for the conversion of various nitriles into primary amine salts in nearly quantitative yields under mild conditions in a continuous-flow system. nih.gov Similarly, a highly dispersed nickel on silicon carbide (Ni/SiC) catalyst has demonstrated high performance for the hydrogenation of nitriles to primary amines without the need for ammonia addition. rsc.org

Chemical reduction offers an alternative route to primary amines from nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.orgpressbooks.pub Other reducing agents such as diborane (B8814927) and sodium in alcohol solvents can also be employed for this transformation. wikipedia.org

The choice between catalytic hydrogenation and chemical reduction depends on various factors, including the desired scale of the reaction, the presence of other functional groups in the molecule, and cost considerations. While catalytic hydrogenation is often preferred for industrial-scale production due to its economic advantages, chemical reducing agents like LiAlH₄ are valuable tools in laboratory-scale synthesis. wikipedia.org

Nucleophilic Attack and Addition Reactions at the Nitrile Center

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.orgucalgary.ca This reactivity allows for a variety of nucleophilic addition reactions, leading to the formation of diverse functional groups. libretexts.orgnumberanalytics.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the nitrile carbon. ucalgary.cachemistrysteps.comquimicaorganica.org This addition forms an intermediate imine anion. libretexts.orgucalgary.ca A subsequent aqueous workup hydrolyzes the imine intermediate to produce a ketone. libretexts.orgucalgary.ca This two-step process provides an effective method for the synthesis of ketones from nitriles. ucalgary.ca

The reaction of nitriles with water, known as hydrolysis, can lead to the formation of amides and carboxylic acids. pressbooks.pubchemguide.co.ukorganicchemistrytutor.com This transformation can be catalyzed by either acid or base. chemguide.co.ukorganicchemistrytutor.com Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. organicchemistrytutor.comlumenlearning.com The reaction proceeds through an amide intermediate, which can be further hydrolyzed to a carboxylic acid. chemguide.co.ukchemistrysteps.com In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion, which is then protonated and tautomerizes to an amide. libretexts.org Harsher basic conditions can promote the further hydrolysis of the amide to a carboxylate salt. organicchemistrytutor.com

The activation of the nitrile group is often necessary for reactions with weaker nucleophiles. nih.gov This can be achieved through protonation with an acid catalyst or by complexation with a Lewis acid, which increases the electrophilic character of the nitrile carbon. ucalgary.canih.gov

Investigation of Potential β-Elimination from N-2-Cyanoethyl Moieties and Mechanistic Parallels with O-2-Cyanoethyl Protecting Groups

The N-2-cyanoethyl moieties in this compound possess the structural potential for undergoing β-elimination reactions. This type of reaction is well-documented for the analogous O-2-cyanoethyl protecting groups, which are known to be labile under basic conditions. The mechanism involves the abstraction of the acidic proton at the α-carbon to the nitrile group, followed by the elimination of the nitrogen and the formation of acrylonitrile (B1666552).

The base-catalyzed hydrolysis of certain aryl carbamates has been shown to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the formation of an isocyanate intermediate. rsc.org This suggests that under basic conditions, deprotonation of the nitrogen could facilitate elimination. The rate of this elimination is influenced by the acidity of the N-H proton and the stability of the resulting anion.

While direct studies on the β-elimination of the N-2-cyanoethyl groups from this compound are not extensively reported, the well-established chemistry of O-2-cyanoethyl groups provides a strong mechanistic parallel. The electron-withdrawing nature of the cyano group increases the acidity of the adjacent C-H protons, making them susceptible to abstraction by a base. The resulting carbanion can then initiate the elimination of the carbamate nitrogen. The facility of this elimination would be dependent on factors such as the strength of the base, the solvent, and the temperature.

Stability and Targeted Cleavage of the Carbamate Linkage

The carbamate linkage in this compound is a key structural feature, and understanding its stability and cleavage patterns is crucial for its application and transformation.

Hydrolytic Stability under Varying Acidic and Basic Conditions

The hydrolytic stability of carbamates is highly dependent on the pH of the medium and the substitution pattern of the carbamate itself. researchgate.netnih.gov Generally, carbamates exhibit greater stability in acidic to neutral conditions compared to basic conditions. researchgate.net

Under acidic conditions, the hydrolysis of carbamates can occur, although it is often slower than under basic conditions. researchgate.net Some studies have shown that certain carbamate-based structures are hydrolytically stable in a pH range of 2-12. zacharyhhouston.com However, other reports indicate that acid-catalyzed hydrolysis can occur, particularly at lower pH values. nih.gov For example, some compounds were found to be stable for 24 hours under acidic conditions (pH=1.0), while others showed degradation. nih.gov The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Under basic conditions, the hydrolysis of carbamates is generally more facile. rsc.orgresearchgate.net The mechanism of base-catalyzed hydrolysis can vary depending on the substitution of the carbamate. For N-monosubstituted carbamates, the reaction often proceeds through an E1cB mechanism, involving the formation of an isocyanate intermediate. rsc.orgnih.gov For N,N-disubstituted carbamates, a BAC2 mechanism (Base-catalyzed Acyl-Oxygen cleavage) involving direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is more common. rsc.org The rate of alkaline hydrolysis is influenced by the electrophilicity of the carbamate. nih.gov

The hydrolytic stability of this compound would be expected to follow these general trends, exhibiting greater stability in acidic and neutral solutions and undergoing more rapid degradation under basic conditions.

Thermal Decomposition Pathways and Associated Byproducts

The thermal decomposition of carbamates can proceed through various pathways, leading to a range of products depending on the structure of the carbamate and the decomposition conditions. researchgate.netnih.gov The decomposition is typically an endothermic process requiring elevated temperatures, often above 150°C. nih.gov

One common decomposition pathway for carbamates is the cleavage into an isocyanate and an alcohol. researchgate.netpublish.csiro.auacs.org This reaction is often reversible. epa.gov For example, methyl N-methylcarbamate decomposes to methyl isocyanate and methanol. publish.csiro.au The gas-phase thermolysis of carbamates can be carried out at temperatures around 400°C. mdpi.com

Another potential decomposition route involves the formation of an amine, carbon dioxide, and an alkene. researchgate.net This pathway was observed in the decomposition of ethyl N-methyl-N-phenylcarbamate, which yielded N-methylaniline, carbon dioxide, and ethylene. researchgate.net

Side reactions can also occur during thermal decomposition, especially in the presence of water, which can lead to the hydrolysis of the carbamate to an amine and subsequent reactions to form ureas. nih.gov Other possible byproducts include dimers and trimers of the isocyanate. nih.gov The specific byproducts formed during the thermal decomposition of this compound would depend on the precise conditions employed.

Exploration of Chemo- and Regioselective Reductive Scission of the Carbamate Bond

The selective cleavage of the carbamate bond in this compound through reductive methods offers a valuable synthetic strategy. Such transformations can be designed to be chemo- and regioselective, targeting the carbamate linkage while leaving other functional groups intact.

Nickel-catalyzed reactions have been developed for the reductive cleavage of the C(aryl)-N bond in amides and carbamates. acs.org This method allows for the conversion of the C-N bond into C-H or C-B bonds using hydroborane or diboron (B99234) reagents, respectively. acs.org Notably, this process can be applied to Boc-protected aryl amines, demonstrating its potential for cleaving sterically hindered carbamates. acs.org

The reductive cleavage of aryl O-carbamates to phenols can be achieved using the Schwartz reagent in a mild and efficient manner, tolerating a wide range of functional groups. organic-chemistry.org Other methods for the deprotection of carbamates include the use of di-tert-butyl dicarbonate (B1257347) and tetra-n-butylammonium nitrite, or treatment with 2-mercaptoethanol. organic-chemistry.orgorganic-chemistry.org

Furthermore, the depolymerization of polyurethane, which contains carbamate linkages, has been achieved through a hydrogenation pathway catalyzed by an iridium pincer complex. researchgate.net This process involves the hydrogenolysis of the carbamate bond to yield a primary amide and an alcohol. researchgate.net

These examples highlight the potential for developing chemo- and regioselective reductive methods to cleave the carbamate bond in this compound, providing access to the constituent amine and benzyl alcohol moieties or their derivatives. The choice of reagent and reaction conditions would be critical in achieving the desired selectivity.

Applications of Benzyl Bis 2 Cyanoethyl Carbamate in Advanced Organic Synthesis

Role as a Specialized Reagent for Nitrogen Functionalization

The inherent reactivity of the functional groups within Benzyl (B1604629) bis(2-cyanoethyl)carbamate makes it a valuable tool for introducing specific nitrogen-containing moieties into organic substrates. The interplay between the protecting benzyl carbamate (B1207046) group and the reactive cyanoethyl groups defines its utility in this context.

Introduction of N,N-Bis(2-cyanoethyl)carbamoyl Groups into Organic Substrates

Benzyl bis(2-cyanoethyl)carbamate can serve as a reagent for the direct introduction of the N,N-bis(2-cyanoethyl)carbamoyl group onto various organic molecules. This functional group can be installed by reacting the compound with a suitable nucleophile, which would displace a leaving group on the substrate. The benzyl carbamate moiety in this case acts as a stable handle that can be carried through several synthetic steps.

The synthesis of this compound itself is conceptually straightforward, likely involving the reaction of bis(2-cyanoethyl)amine with benzyl chloroformate. chemicalbook.comwikipedia.orggoogle.com This reaction, depicted in the scheme below, would yield the target carbamate, which can then be used to functionalize other molecules.

Scheme 1: Plausible Synthesis of this compound

This scheme represents a probable synthetic route based on established chemical principles.

Precursor for the Synthesis of Derivatives with Tunable Electronic and Steric Properties

The true synthetic power of this compound lies in its potential as a precursor for a variety of derivatives. The benzyl carbamate group is a well-established protecting group for amines, which can be removed under specific conditions, such as hydrogenolysis. wikipedia.org This deprotection would unmask the secondary amine, which can then be subjected to a wide range of chemical transformations.

Furthermore, the two cyanoethyl groups offer additional sites for chemical modification. The nitrile functionality can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, among other transformations. This dual reactivity allows for the synthesis of a diverse library of compounds with finely tuned electronic and steric properties, catering to specific applications in materials science, medicinal chemistry, and catalysis.

Building Block in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it an ideal building block for the assembly of larger, more complex molecules. Its ability to introduce both protected nitrogen functionalities and reactive cyano groups is particularly advantageous in the synthesis of polymers, dendrimers, and modified biomolecules.

Synthesis of Polyamines and Dendrimeric Structures Incorporating Cyanoethyl and Benzyl Functionalities

Polyamines and dendrimers are classes of molecules characterized by their repeating amine units and branched, tree-like structures, respectively. tcichemicals.comwikipedia.org The synthesis of such molecules often relies on the use of protected amine building blocks to control the step-wise growth of the polymer or dendrimer. researchgate.net

This compound can serve as a key precursor in these synthetic strategies. Following the deprotection of the benzyl carbamate to reveal the secondary amine, this amine can be reacted with monomers to extend the polymer chain or form the core of a dendrimer. Subsequently, the cyanoethyl groups can be reduced to primary amines, providing new branching points for the next generation of the dendrimer or further functionalization of the polyamine. Research on the synthesis of PAMAM-dendrimers has utilized structurally related compounds like Benzyl (2-aminoethyl)carbamate, highlighting the applicability of such building blocks in dendrimer construction. researchgate.net

Table 1: Potential Synthetic Utility in Polyamino-Dendrimer Synthesis

| Synthetic Step | Role of this compound Derivative | Resulting Functionality |

| Deprotection | Removal of the benzyl carbamate group. | Free secondary amine. |

| Chain Extension/Core Formation | Reaction of the secondary amine with suitable monomers. | Elongated polyamine chain or dendrimer core. |

| Reduction of Cyano Groups | Conversion of nitrile groups to primary amines. | New branching points for dendrimer growth or functional sites on the polyamine. |

This table illustrates the hypothetical, yet chemically sound, application of this compound in the synthesis of complex polyamines and dendrimers.

Utility in the Preparation of Modified Nucleosides and Oligonucleotide Analogs as Synthetic Intermediates

In the synthesis of modified nucleosides and oligonucleotide analogs, the protection of reactive functional groups is paramount to ensure regioselectivity and prevent unwanted side reactions. nih.govjournalirjpac.comki.se The 2-cyanoethyl group is a widely employed protecting group for the phosphate (B84403) backbone in the phosphoramidite (B1245037) method of oligonucleotide synthesis. sigmaaldrich.comumich.edutwistbioscience.com

While direct use of this compound in standard oligonucleotide synthesis is not documented, its structural motifs suggest potential applications in creating novel nucleoside modifications. A derivative of this compound could be used to introduce a functionalized linker to a nucleoside base or sugar moiety. The benzyl carbamate would serve as a stable protecting group during subsequent synthetic manipulations, and the cyanoethyl groups could be transformed to introduce specific functionalities, such as amino groups, for further conjugation or to modulate the properties of the resulting oligonucleotide.

Application in Synthetic Routes to Peptide Mimetics and Complex Amino Acid Analogs

Peptide mimetics and unnatural amino acids are crucial tools in drug discovery and chemical biology, offering enhanced stability and novel biological activities compared to their natural counterparts. nih.govmasterorganicchemistry.com The synthesis of these molecules often involves the use of specialized building blocks that introduce non-natural side chains or backbone modifications.

This compound could be envisioned as a precursor for the synthesis of complex amino acid analogs. For instance, the core structure could be elaborated to introduce a carboxylic acid and an amino group at appropriate positions, while the bis(2-cyanoethyl)amino moiety would form a unique side chain. The benzyl carbamate would serve as a standard protecting group for the amino acid's alpha-amino group during peptide synthesis. masterorganicchemistry.com The cyano groups on the side chain could then be further modified within the peptide sequence to introduce specific functionalities or to create cross-linked peptide structures.

Contributions to Methodological Development in Organic Synthesis

The unique structural features of this compound, specifically the orthogonal reactivity of its benzyl carbamate and cyanoethyl groups, position it as a valuable tool for the development of novel synthetic strategies.

Orthogonal chemistry refers to the use of protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group in the presence of others. organic-chemistry.orgwikipedia.orgrsc.org This strategy is crucial in the synthesis of complex molecules requiring the sequential modification of multiple reactive sites. bham.ac.uk

This compound incorporates two types of protecting groups with established orthogonal properties. The benzyl carbamate (Cbz) group is typically cleaved under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd/C). organic-chemistry.org In contrast, the 2-cyanoethyl groups are susceptible to removal via β-elimination under basic conditions. This differential reactivity allows for a two-stage deprotection strategy.

Table 1: Orthogonal Deprotection Strategy for this compound

| Protecting Group | Reagents for Cleavage | Conditions | Resulting Functional Group |

| Benzyl Carbamate (Cbz) | H₂, Pd/C | Mild, neutral | Primary or secondary amine |

| 2-Cyanoethyl | Piperidine (B6355638), DBU | Basic | Secondary amine |

This orthogonality could be exploited in a multi-step synthesis where a nitrogen atom needs to be sequentially functionalized. For instance, the benzyl carbamate could be removed to unmask the secondary amine, which could then participate in a desired transformation. Subsequently, the cyanoethyl groups could be cleaved under basic conditions to liberate a primary amine at a different stage of the synthesis, enabling further diversification of the molecular scaffold.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction or modification of functional groups in the final stages of a synthesis. researchgate.netnih.govnih.govnyu.edu This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. nih.gov

The bis(2-cyanoethyl)amino moiety within this compound could serve as a precursor for a tertiary amine that can be introduced early in a synthetic sequence. The carbamate would protect the nitrogen atom throughout the synthesis. In a late-stage step, the benzyl carbamate could be cleaved to reveal the tertiary amine. The cyano groups themselves can also be seen as points for late-stage modification, for example, through reduction to primary amines or hydrolysis to carboxylic acids, although these transformations might require conditions that could affect other parts of a complex molecule.

The true potential for LSF lies in the selective deprotection of the benzyl carbamate under mild conditions that are compatible with a wide range of other functional groups. This would allow for the late-stage introduction of a secondary amine, which could then be used as a handle for further derivatization, for instance, through acylation, alkylation, or participation in cross-coupling reactions.

The unique reactivity of the bis(2-cyanoethyl)amino group can be harnessed to develop novel reagent systems. Research on related compounds, such as tris(2-cyanoethyl)amine, has shown that the cyanoethyl groups can be sequentially removed and the nitrogen atom functionalized. researchgate.netnih.govlookchem.com

Building on this, this compound could serve as a masked secondary amine synthon. The benzyl carbamate provides robust protection of the nitrogen atom. The two cyanoethyl groups could potentially be modified or participate in cyclization reactions. For example, intramolecular reactions could be envisioned where the nitrogen, once deprotected, reacts with the cyano groups or derivatives thereof.

A hypothetical application could involve the development of a new class of bifunctional linkers for bioconjugation or materials science. The benzyl carbamate could be removed to reveal a secondary amine for attachment to one molecule, while the cyano groups could be chemically modified for attachment to a second molecule or a solid support.

Table 2: Potential Reactions of the Functional Groups in this compound

| Functional Group | Potential Transformation | Reagents/Conditions | Potential Application |

| Benzyl Carbamate | Deprotection | H₂, Pd/C | Unmasking a secondary amine |

| 2-Cyanoethyl | β-Elimination | Base (e.g., Piperidine) | Unmasking a primary amine |

| 2-Cyanoethyl | Reduction | Reducing agents (e.g., LiAlH₄) | Formation of a diamine |

| 2-Cyanoethyl | Hydrolysis | Acid or base | Formation of a dicarboxylic acid |

The development of such reagent systems would expand the toolbox of synthetic chemists, providing new and versatile building blocks for the construction of complex and functional molecules. The interplay between the stable benzyl carbamate protecting group and the reactive cyanoethyl arms offers a platform for creative synthetic design.

Emerging Research Perspectives and Future Directions in the Study of Benzyl Bis 2 Cyanoethyl Carbamate

Innovations in Synthetic Methodologies for Compound Production and Application

The production of Benzyl (B1604629) bis(2-cyanoethyl)carbamate is being reimagined through innovative synthetic methodologies. These approaches prioritize sustainability, efficiency, and scalability, moving away from traditional batch processes towards more advanced manufacturing techniques.

The principles of green chemistry are increasingly being applied to the synthesis of carbamates, with a focus on reducing the environmental impact of chemical processes. A significant area of research is the use of carbon dioxide (CO₂) as a C1 building block, which offers a non-toxic and renewable alternative to hazardous reagents like phosgene (B1210022). acs.orgnih.gov The direct synthesis of carbamates from CO₂, amines, and alcohols is a promising eco-friendly route. acs.orgresearchgate.net

Researchers are exploring various catalytic systems to facilitate this conversion under mild conditions. acs.orgnih.gov The use of regenerative reagents, such as alkoxysilanes, in combination with CO₂ at atmospheric pressure, presents a practical and environmentally friendly method for producing a wide range of organic carbamates. nih.gov These approaches not only minimize the use of hazardous substances but also contribute to the utilization of CO₂, a greenhouse gas, as a valuable chemical feedstock.

Key Green Chemistry Approaches for Carbamate (B1207046) Synthesis:

Use of CO₂: Replacing toxic phosgene with abundant and non-toxic CO₂. nih.gov

Catalytic Systems: Employing catalysts to enable reactions under milder conditions with higher selectivity. researchgate.net

Renewable Feedstocks: Investigating the use of bio-based alcohols and amines.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Continuous flow synthesis is emerging as a powerful tool for the production of carbamates, offering significant advantages over traditional batch methods. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.comnih.gov A key advantage of flow chemistry is its inherent safety, as hazardous intermediates are generated and consumed in situ, minimizing the risks associated with their handling and storage. nih.gov

The application of continuous flow processes can dramatically reduce reaction times, in some cases from hours to minutes, and facilitates straightforward scalability from laboratory to industrial production. nih.govnih.gov For instance, the synthesis of various carbamates has been successfully demonstrated in continuous flow reactors, coupling key reaction steps like the Curtius rearrangement with in-line purification techniques. mdpi.comnih.gov This integrated approach streamlines the manufacturing process, making it more efficient and cost-effective.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Carbamates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending operation time |

| Safety | Higher risk with hazardous reagents/intermediates | Improved safety, small reaction volumes |

| Reaction Time | Often longer, hours to days | Significantly shorter, minutes to hours nih.gov |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, etc. mdpi.com |

| Product Purity | May require extensive purification | Often higher purity, reduced byproducts |

The development of novel catalysts is at the forefront of research to improve the synthesis of carbamates. Scientists are exploring a wide range of catalytic systems, from metal-based catalysts to metal-free and biocatalytic approaches, to enhance reaction rates and selectivity.

Platinum group metals, as well as more common metals like lead, palladium, and zirconium, have been investigated for the oxidative carbonylation of amines to form carbamates. acs.orgresearchgate.net In addition to metal catalysts, there is a growing interest in metal-free catalytic systems, which offer the advantage of avoiding metal contamination in the final product. researchgate.net Basic catalysts have been shown to be effective in the synthesis of carbamates from amines, alcohols, and CO₂. nih.gov

Biocatalysis, particularly the use of enzymes like immobilized Candida antarctica lipase (B570770) B (CALB), is also being explored within continuous flow processes to improve the chemoselectivity of carbamate synthesis. mdpi.comnih.gov These enzymatic catalysts can operate under mild conditions and offer high specificity, contributing to greener and more efficient synthetic routes.

Table 2: Overview of Catalytic Systems for Carbamate Synthesis

| Catalyst Type | Examples | Advantages |

| Metal-Based | Platinum, Palladium, Zirconium, Lead acs.orgresearchgate.net | High activity and reaction rates |

| Metal-Free | Basic catalysts (e.g., Cs₂CO₃) nih.gov | Avoids metal contamination |

| Biocatalysts | Immobilized Lipases (e.g., CALB) mdpi.comnih.gov | High selectivity, mild reaction conditions |

Advanced Spectroscopic and Computational Characterization of Reactivity

To further optimize the synthesis and application of Benzyl bis(2-cyanoethyl)carbamate, a detailed understanding of its formation and reactivity is crucial. Advanced spectroscopic and computational methods are providing unprecedented insights into the molecular-level processes involved.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for studying reaction mechanisms as they happen. nih.gov By monitoring the reaction mixture in real-time, researchers can identify transient intermediates, such as carbamic acids and ammonium (B1175870) carbamate ion pairs, which provide direct evidence for the reaction pathway. nih.gov

Time-resolved spectroscopy offers the ability to study the kinetics of very fast chemical processes, from picoseconds to milliseconds. youtube.com This technique involves exciting a sample with a short pulse of light and then probing the subsequent changes over time. youtube.com By applying time-resolved methods to the study of carbamate formation, it is possible to measure the rates of different reaction steps, providing a deeper understanding of the reaction kinetics. chemrxiv.org The combination of various spectroscopic techniques can offer a comprehensive view of complex reaction systems. youtube.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and properties of molecules like this compound. researchgate.netmdpi.com DFT calculations can be used to model reaction pathways, determine the structures and stabilities of reactants, intermediates, and products, and calculate the activation energies for different reaction steps. mdpi.comnih.gov

For example, computational studies on carbamate formation have helped to elucidate the role of catalysts in lowering the activation energy and have proposed detailed multi-step reaction mechanisms. mdpi.com Furthermore, computational modeling can be used to study the conformational landscape of carbamate molecules, which is crucial for understanding their interactions and reactivity. nih.gov By combining computational simulations with experimental data from techniques like NMR and IR spectroscopy, a more complete and accurate picture of the molecule's behavior can be obtained. nih.gov

Application of Data-Driven Approaches and Machine Learning in Reaction Optimization and Prediction

The application of data-driven methodologies and machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid optimization of reaction conditions and the prediction of reaction outcomes. For a molecule like this compound, these approaches could be instrumental in exploring its synthetic potential.

In the absence of specific studies on this compound, we can look to the broader field of organic synthesis for examples of how these tools are being applied. For instance, ML models are trained on large datasets of chemical reactions to recognize patterns that correlate reaction components with outcomes like yield and selectivity. These models can then predict the optimal conditions for a new reaction, significantly reducing the number of experiments required.

Table 1: Hypothetical Data-Driven Optimization Parameters for a Reaction Involving this compound

| Parameter | Type | Range/Options | Potential Impact |

| Temperature | Continuous | 25 - 150 °C | Reaction rate, selectivity |

| Solvent | Categorical | Toluene (B28343), DMF, Acetonitrile | Solubility, reactivity |

| Catalyst | Categorical | Palladium, Nickel, Ruthenium based | Reaction pathway, efficiency |

| Base | Categorical | K2CO3, Cs2CO3, DBU | Deprotonation, side reactions |

| Concentration | Continuous | 0.01 - 1.0 M | Reaction kinetics |

This table is illustrative and represents the types of parameters that would be considered in a data-driven optimization study. The specific ranges and options would be determined by the nature of the reaction being investigated.

Should research into this compound be undertaken, a data-driven approach would likely involve an initial screening of reaction conditions, followed by the use of an ML algorithm to model the reaction space and suggest further experiments. This iterative process can efficiently lead to the identification of optimal conditions for its synthesis or subsequent transformations.

Expanding the Scope of Synthetic Applications and Functional Material Precursors

The unique combination of a benzyloxycarbonyl protecting group and two cyanoethyl arms suggests that this compound could serve as a versatile building block in organic synthesis and as a precursor to functional materials. The exploration of its synthetic applications would be a key area of future research.

Exploration of Novel Chemical Transformations Utilizing the Compound's Reactive Handles

The reactivity of this compound is dictated by its constituent functional groups: the carbamate linkage, the benzyl group, and the two cyanoethyl moieties. Each of these "reactive handles" offers opportunities for novel chemical transformations.

The Carbamate Group: The carbamate can be cleaved under specific conditions to deprotect the nitrogen atom, which could then participate in a variety of bond-forming reactions.

The Benzyl Group: The benzyl group is a common protecting group for amines and can typically be removed by hydrogenolysis, providing another route to access the free amine.

The Cyanoethyl Groups: The cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, opening up a wide range of synthetic possibilities.

The exploration of these transformations would likely involve systematic studies of the compound's reactivity with various reagents and under different reaction conditions.

Design of Next-Generation Building Blocks and Reagents with Enhanced Synthetic Capabilities

Based on the reactivity of its functional groups, this compound could be a precursor for the design of more complex and synthetically useful building blocks. For example, selective transformation of one cyanoethyl group while leaving the other intact could lead to bifunctional molecules with orthogonal reactivity.

Table 2: Potential Next-Generation Building Blocks Derived from this compound

| Building Block | Potential Synthetic Application |

| N-(2-carboxyethyl)-N-(2-cyanoethyl)amine | Synthesis of unsymmetrical diamides, polyamides |

| N,N-bis(3-aminopropyl)amine | Precursor for tripodal ligands, chelating agents |

| Benzyl (2-cyanoethyl)(3-aminopropyl)carbamate | Heterobifunctional linker for bioconjugation |

This table presents hypothetical building blocks that could be synthesized from this compound, highlighting their potential utility in various fields.

The development of such building blocks would significantly expand the synthetic utility of the parent compound and provide chemists with new tools for constructing complex molecular architectures.

Integration into Automated Synthesis Platforms for Accelerated Discovery Chemistry

Automated synthesis platforms are increasingly used to accelerate the discovery of new molecules with desired properties. The physical and chemical properties of this compound would need to be assessed to determine its suitability for use in such systems. Key considerations would include its solubility in common organic solvents, its stability under the conditions used in automated synthesizers, and the compatibility of its functional groups with the reagents and protocols employed.

The cyanoethyl groups, for instance, are known to be used as protecting groups in automated oligonucleotide synthesis, suggesting that the chemistry of this functional group is amenable to automation. Should this compound be identified as a valuable building block, its integration into automated platforms could enable the rapid synthesis of large libraries of related compounds for screening in drug discovery or materials science applications.

Q & A

Basic Question: What safety protocols should be followed when handling benzyl bis(2-cyanoethyl)carbamate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Ventilation: Ensure fume hoods are used during synthesis or handling to mitigate inhalation risks .

- Spill Management: Collect spills using inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent unintended reactions .

- Storage: Store in sealed containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Question: How can synthetic routes for this compound be optimized to minimize side reactions (e.g., cyano group hydrolysis)?

Methodological Answer:

- Reagent Selection: Use anhydrous solvents (e.g., THF or DMF) and low temperatures (0–5°C) to stabilize the cyanoethyl groups during carbamate formation .

- Catalytic Optimization: Employ coupling agents like HATU or DCC to enhance reaction efficiency and reduce byproducts .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) to identify intermediates and adjust conditions in real time .

Basic Question: What analytical techniques are recommended for characterizing this compound purity?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR in deuterated DMSO to confirm structural integrity, focusing on carbamate (–NHCOO–) and cyanoethyl (–CHCN) signals .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (calc. 288.3 g/mol) and detect impurities .

- Elemental Analysis: Validate C, H, and N content against theoretical values (e.g., C: 62.49%, H: 5.59%, N: 14.58%) .

Advanced Question: How do conflicting stability reports for this compound inform experimental design?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests under varying pH (e.g., 3–10), temperature (25–60°C), and humidity (40–80% RH) to map decomposition pathways .